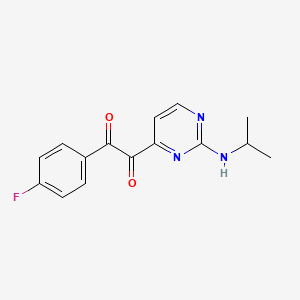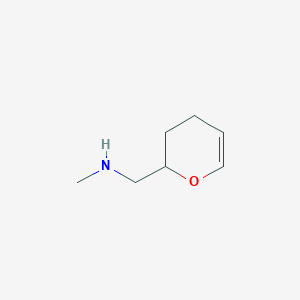![molecular formula C15H23NO4 B8734456 (1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B8734456.png)
(1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Azaartemisinin: (PubChem CID: 46780499) is a synthetic analog of artemisinin, a well-known antimalarial drug. This compound is characterized by its unique structure, which includes a nitrogen atom replacing one of the oxygen atoms in the artemisinin molecule. The molecular formula of 11-Azaartemisinin is C15H23NO4, and it has a molecular weight of 281.35 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Azaartemisinin involves multiple steps, starting from dihydroartemisininThis is typically achieved through a series of reactions including oxidation, reduction, and substitution reactions under controlled conditions .
Industrial Production Methods: Industrial production of 11-Azaartemisinin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: 11-Azaartemisinin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 11-Azaartemisinin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
11-Azaartemisinin has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: It is used in studies related to its biological activity and mechanism of action.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: It is used in the development of new drugs and other chemical products.
Mecanismo De Acción
The mechanism of action of 11-Azaartemisinin involves the generation of reactive oxygen species (ROS) that damage the cellular components of parasites. The compound targets the heme group in the parasite’s cells, leading to the production of ROS and subsequent cell death. This mechanism is similar to that of artemisinin but with enhanced efficacy due to the presence of the nitrogen atom .
Comparación Con Compuestos Similares
Artemisinin: The parent compound from which 11-Azaartemisinin is derived.
Dihydroartemisinin: A reduced form of artemisinin.
Artemether: A methyl ether derivative of dihydroartemisinin.
Artesunate: A hemisuccinate derivative of dihydroartemisinin.
Uniqueness: 11-Azaartemisinin is unique due to the presence of the nitrogen atom, which enhances its stability and efficacy compared to other artemisinin derivatives. This structural modification also allows for different chemical reactions and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H23NO4 |
|---|---|
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
(1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H23NO4/c1-8-4-5-11-9(2)12(17)16-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3,(H,16,17)/t8?,9-,10?,11+,13?,14+,15?/m1/s1 |
Clave InChI |
LSHOKYZGSIIBMK-MBQCHNMNSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2CCC(C3C24C(NC1=O)O[C@](CC3)(OO4)C)C |
SMILES canónico |
CC1CCC2C(C(=O)NC3C24C1CCC(O3)(OO4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(S)-3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid](/img/structure/B8734472.png)






